molecular formula C22H17N3O2S B301260 5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B301260
M. Wt: 387.5 g/mol
InChI Key: JQVWGNNQNKIWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects in various experimental models.

Mechanism of Action

The mechanism of action of MDP-2-P is not fully understood. However, it has been suggested that it may act as a potent antioxidant and free radical scavenger. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MDP-2-P has been found to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MDP-2-P has been found to have anti-oxidant properties and has been shown to reduce oxidative stress in various experimental models. Furthermore, MDP-2-P has been found to exhibit anti-cancer properties and has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

MDP-2-P has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various experimental models. However, there are also some limitations for lab experiments with MDP-2-P. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the mechanism of action of MDP-2-P is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on MDP-2-P. One area of research is the potential applications of MDP-2-P in cancer therapy. It has been found to exhibit anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in other areas of research such as neuropharmacology and immunology. Finally, research is needed to determine the safety profile of MDP-2-P in humans and its potential as a therapeutic agent.
Conclusion:
MDP-2-P is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. The synthesis of MDP-2-P is a straightforward process that yields high purity and high yield of the compound. However, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in various areas of research.

Synthesis Methods

The synthesis of MDP-2-P involves the reaction of 2-acetyl-1,5-diphenyl-1H-pyrrole with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield MDP-2-P. This synthesis method has been reported in several scientific publications and has been found to yield high purity and high yield of MDP-2-P.

Scientific Research Applications

MDP-2-P has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the areas of research where MDP-2-P has been studied include cancer research, neuropharmacology, and immunology.

properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28)

InChI Key

JQVWGNNQNKIWHF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

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